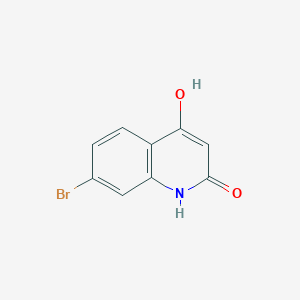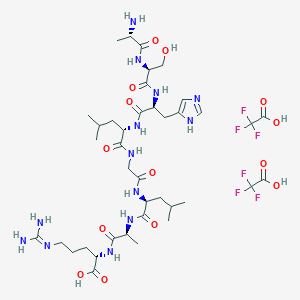![molecular formula C18H19N3O2S B12454716 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12454716.png)
3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. One common method involves the use of 2,4-dimethylphenylhydrazine and 4-methoxybenzoyl chloride as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate, followed by cyclization with carbon disulfide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione stands out due to its unique oxadiazole ring structure, which imparts greater stability and versatility in chemical reactions. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
属性
分子式 |
C18H19N3O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-[(2,4-dimethylanilino)methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-12-4-9-16(13(2)10-12)19-11-21-18(24)23-17(20-21)14-5-7-15(22-3)8-6-14/h4-10,19H,11H2,1-3H3 |
InChI 键 |
DIOGEDCITJXPNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)
![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)


![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)

![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
![methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12454702.png)
![3-Iodo-5-methylimidazo[1,2-a]pyrazine](/img/structure/B12454711.png)

